(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride
Description
(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride (CAS: 1956437-01-6) is a chiral compound with the molecular formula C₁₉H₂₄ClNO₃ and a molecular weight of 349.85 g/mol . It features an ethyl ester group, a benzyloxy-substituted phenyl ring, and a primary amino group in the (S)-configuration, stabilized as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility and stability, critical for bioavailability in drug formulations .
Propriétés
Formule moléculaire |
C19H24ClNO3 |
|---|---|
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
ethyl 4-amino-3-(4-phenylmethoxyphenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-2-22-19(21)12-17(13-20)16-8-10-18(11-9-16)23-14-15-6-4-3-5-7-15;/h3-11,17H,2,12-14,20H2,1H3;1H |
Clé InChI |
QFRABCCTDPWWEU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(CN)C1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Key Observations:
- Amino Group vs.
- Salt Form : The hydrochloride salt enhances aqueous solubility compared to free-base analogs, critical for drug delivery .
- Stereochemistry : The (S)-configuration may confer enantioselective biological activity, unlike D2/D3, which lack chiral centers.
Pharmacological Implications
- Metabolic Stability : The benzyloxy group in the target compound may reduce oxidative metabolism compared to D2’s dihydroxyphenyl group, which is prone to glucuronidation .
- Lipophilicity : D3’s bis-benzyloxy groups increase logP, favoring blood-brain barrier penetration, whereas the hydrochloride salt in the target compound balances solubility and lipophilicity .
- Chiral Specificity : The (S)-enantiomer’s activity could mirror trends in drugs like levodopa, where stereochemistry dictates efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride, and how is enantiomeric purity ensured?
- Methodological Answer : The synthesis typically involves enantioselective Michael addition of benzyloxy-substituted phenylboronic acids to ethyl crotonate, followed by hydrolysis and HCl salt formation. Enantiopurity is achieved via chiral catalysts (e.g., BINOL-derived ligands) or chromatographic resolution using chiral stationary phases (CSPs) in HPLC . Critical parameters include reaction temperature (-20°C to 25°C) and solvent polarity, which influence diastereomeric excess (DE >95% reported in optimized conditions) .
Q. How do environmental factors (pH, temperature) affect the stability and solubility of this compound?
- Methodological Answer : The hydrochloride salt form enhances aqueous solubility (1.2 mg/mL at pH 7.4), but solubility decreases in alkaline conditions due to deprotonation of the amino group. Stability studies (TGA/DSC) show decomposition above 180°C, with optimal storage at 2–8°C under inert atmosphere. Adjusting pH to 2–4 during experimental workflows prevents precipitation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across cell-based assays?
- Methodological Answer : Discrepancies arise from differences in cell permeability (logP = 2.1) and assay pH. For example, in neuroprotective studies (IC50 = 5 µM at pH 7.4 vs. 12 µM at pH 6.5), protonation of the amino group alters membrane penetration. Normalizing data using molar activity ratios (MAR) and controlling for intracellular pH (e.g., using NH4Cl clamps) improves reproducibility .
Q. How does the benzyloxy group influence binding affinity to serotonin receptors compared to methoxy or chloro analogs?
- Methodological Answer : Molecular docking (AutoDock Vina) and SPR assays reveal that the benzyloxy group enhances hydrophobic interactions with 5-HT2A receptors (ΔG = -9.2 kcal/mol) compared to methoxy (-7.8 kcal/mol) or chloro (-8.1 kcal/mol) analogs. However, steric hindrance reduces Ki values in bulkier receptor pockets (Ki = 120 nM vs. 85 nM for chloro derivatives) .
Q. What analytical techniques are critical for characterizing stereochemical integrity post-synthesis?
- Methodological Answer :
- Chiral HPLC : Uses Chiralpak AD-H column (n-hexane/IPA = 90:10, 1 mL/min); retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min .
- NMR : -NMR (DMSO-d6) shows distinct coupling patterns for the β-amino proton (δ 3.45 ppm, J = 6.2 Hz) in the (S)-configuration .
Key Methodological Recommendations
- Stereochemical Analysis : Combine chiral HPLC with -NMR to confirm configuration .
- Bioassay Design : Pre-equilibrate compounds in assay buffers to stabilize protonation states .
- Contradiction Mitigation : Use standardized molar activity ratios (MAR = IC50/logP) for cross-study comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
